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Compound of Interest

Compound Name: Boc-D-Leucinol

Cat. No.: B012834 Get Quote

In the landscape of drug discovery and peptide synthesis, a thorough understanding of the

structural and physicochemical properties of chiral building blocks is paramount. This guide

provides a detailed spectroscopic comparison of Boc-D-Leucinol and two of its key

derivatives: Boc-D-Leucinal and Boc-D-Leucinic acid (more commonly known as Boc-D-

Leucine). The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS), offers researchers and scientists a valuable

resource for characterization and quality control.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for Boc-D-Leucinol, Boc-D-

Leucinal, and Boc-D-Leucinic acid. It is important to note that the spectroscopic data for the D-

enantiomers presented here are identical to their L-enantiomer counterparts, with the exception

of the sign of the specific rotation.

Table 1: ¹H NMR Spectroscopic Data
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Compound
Proton
Assignment

Chemical Shift
(δ) in CDCl₃
(ppm)

Multiplicity
Coupling
Constant (J) in
Hz

Boc-D-Leucinol H-1 (CH₂) ~3.55, ~3.45 m -

H-2 (CH) ~3.75 m -

H-3 (CH₂) ~1.20 m -

H-4 (CH) ~1.65 m -

H-5, H-5' (2 x

CH₃)
~0.90 d ~6.5

NH ~4.95 br s -

Boc (9H) ~1.45 s -

Boc-D-Leucinal H-1 (CHO) ~9.60 s -

H-2 (CH) ~4.15 m -

H-3 (CH₂) ~1.70, ~1.50 m -

H-4 (CH) ~1.85 m -

H-5, H-5' (2 x

CH₃)
~0.95 d ~6.5

NH ~5.10 d ~8.0

Boc (9H) ~1.46 s -

Boc-D-Leucinic

Acid
H-2 (α-CH) ~4.30 dd 8.9, 4.6

NH ~5.02 d 8.9

H-3 (CH₂) ~1.70 m -

H-4 (CH) ~1.60 m -

H-5, H-5' (2 x

CH₃)
~0.95 d ~6.8
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Boc (9H) ~1.46 s -

COOH ~10.5 br s -

Table 2: ¹³C NMR Spectroscopic Data
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Compound Carbon Assignment
Chemical Shift (δ) in CDCl₃
(ppm)

Boc-D-Leucinol C-1 (CH₂) ~66.0

C-2 (CH) ~52.0

C-3 (CH₂) ~42.0

C-4 (CH) ~25.0

C-5, C-5' (2 x CH₃) ~23.0, ~22.0

Boc (C(CH₃)₃) ~80.0

Boc (C(CH₃)₃) ~28.5

Boc (C=O) ~156.0

Boc-D-Leucinal C-1 (CHO) ~203.0

C-2 (CH) ~60.0

C-3 (CH₂) ~39.0

C-4 (CH) ~25.0

C-5, C-5' (2 x CH₃) ~23.0, ~22.0

Boc (C(CH₃)₃) ~80.5

Boc (C(CH₃)₃) ~28.3

Boc (C=O) ~155.5

Boc-D-Leucinic Acid C-1 (COOH) ~177.0

C-2 (α-C) ~53.0

C-3 (β-C) ~41.5

C-4 (γ-C) ~25.0

C-5, C-5' (δ-C) ~22.5, ~22.0

Boc (C(CH₃)₃) ~80.0

Boc (C(CH₃)₃) ~28.3
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Boc (C=O) ~155.5

Table 3: IR Spectroscopic Data

Compound Functional Group
Characteristic Absorption
Bands (cm⁻¹)

Boc-D-Leucinol O-H stretch (alcohol) ~3400 (broad)

N-H stretch (carbamate) ~3350

C-H stretch (alkyl) ~2960-2870

C=O stretch (carbamate) ~1690

N-H bend ~1520

C-O stretch (alcohol) ~1050

Boc-D-Leucinal N-H stretch (carbamate) ~3350

C-H stretch (alkyl) ~2960-2870

C-H stretch (aldehyde) ~2820, ~2720

C=O stretch (aldehyde) ~1725

C=O stretch (carbamate) ~1695

N-H bend ~1515

Boc-D-Leucinic Acid O-H stretch (carboxylic acid) ~3300-2500 (very broad)

N-H stretch (carbamate) ~3350

C-H stretch (alkyl) ~2960-2870

C=O stretch (carboxylic acid) ~1740

C=O stretch (carbamate) ~1690

N-H bend ~1510

Table 4: Mass Spectrometry Data
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Compound
Molecular
Formula

Molecular
Weight ( g/mol
)

Expected
[M+H]⁺ (m/z)

Key
Fragmentation
Ions (m/z)

Boc-D-Leucinol C₁₁H₂₃NO₃ 217.31 218.17

162.1 (M-

C₄H₉O)⁺, 118.1

(M-Boc+H)⁺,

100.1 (Boc)⁺

Boc-D-Leucinal C₁₁H₂₁NO₃ 215.29 216.15

159.1 (M-

C₄H₉O)⁺, 116.1

(M-Boc+H)⁺,

100.1 (Boc)⁺

Boc-D-Leucinic

Acid
C₁₁H₂₁NO₄ 231.29 232.15

176.1 (M-

C₄H₉O)⁺, 132.1

(M-Boc+H)⁺,

100.1 (Boc)⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the sample (Boc-D-Leucinol or its derivative).

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock the field frequency using the deuterium signal from the solvent.

Tune and shim the instrument to optimize the magnetic field homogeneity.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a

30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g.,

1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δ

7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities of the signals.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact

with the crystal.

Data Acquisition:

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to produce the final transmittance or absorbance
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spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol or acetonitrile.

A small amount of an acid (e.g., formic acid, 0.1%) is often added to the solution to promote

protonation and the formation of [M+H]⁺ ions.

Data Acquisition:

Introduce the sample solution into the ESI source of the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system.

Acquire the mass spectrum in positive ion mode.

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the [M+H]⁺

ion) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow
The general workflow for the spectroscopic analysis of Boc-D-Leucinol and its derivatives is

illustrated in the following diagram.
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Caption: General workflow for the spectroscopic analysis of Boc-D-Leucinol and its

derivatives.

To cite this document: BenchChem. [A Spectroscopic Comparison of Boc-D-Leucinol and Its
Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b012834#spectroscopic-comparison-of-boc-d-leucinol-
and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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